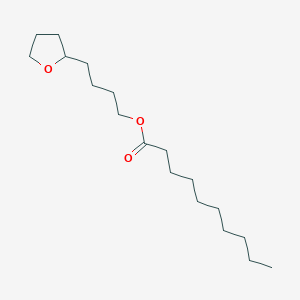
4-(Oxolan-2-yl)butyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tetrahydrofuran-2-yl)butyl decanoate is an organic compound belonging to the class of tetrahydrofuran derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a butyl chain, which is further esterified with decanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tetrahydrofuran-2-yl)butyl decanoate typically involves the esterification of 4-(tetrahydrofuran-2-yl)butanol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of 4-(tetrahydrofuran-2-yl)butyl decanoate can be scaled up using continuous flow processes. This involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is continuously removed from the reactor, allowing for efficient and large-scale production. The use of commercial catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Tetrahydrofuran-2-yl)butyl decanoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4-(tetrahydrofuran-2-yl)butanol.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
4-(Tetrahydrofuran-2-yl)butyl decanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism of action of 4-(tetrahydrofuran-2-yl)butyl decanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate: Similar structure with a longer alkyl chain.
2-(Tetrahydrofuran-2-yl)ethyl decanoate: Similar structure with a shorter alkyl chain.
4-(Tetrahydrofuran-2-yl)butyl hexanoate: Similar structure with a shorter carboxylic acid chain.
Uniqueness: 4-(Tetrahydrofuran-2-yl)butyl decanoate is unique due to its specific combination of the tetrahydrofuran ring and decanoate ester, which imparts distinct chemical and biological properties. Its balanced hydrophobic and hydrophilic characteristics make it suitable for various applications in different fields .
Propriétés
Numéro CAS |
5453-16-7 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
4-(oxolan-2-yl)butyl decanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-14-18(19)21-15-10-9-12-17-13-11-16-20-17/h17H,2-16H2,1H3 |
Clé InChI |
CAETXHDMWBEGGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCCCCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


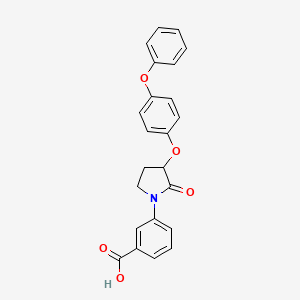
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)
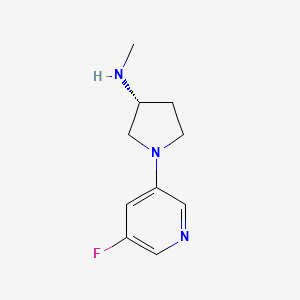



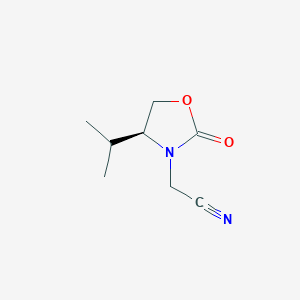
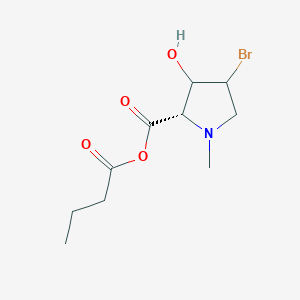

![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
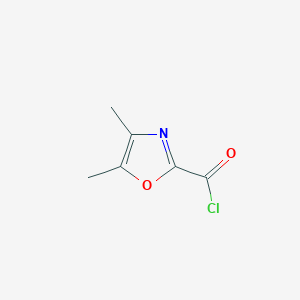
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
